molecular formula C17H21NO4S2 B2767715 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide CAS No. 2034512-56-4

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

Cat. No.: B2767715
CAS No.: 2034512-56-4
M. Wt: 367.48
InChI Key: SEIGJAQANXNKJQ-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide ( 2034512-56-4) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C₁₇H₂₁NO₄S₂ and a molecular weight of 367.48 g/mol, this compound features a benzenesulfonamide group linked to a substituted pentyl chain bearing a thiophene heterocycle and a terminal hydroxyl group . This structure combines multiple functional motifs, including the acetyl-benzenesulfonamide, which is a recognized pharmacophore in the development of enzyme inhibitors . Benzenesulfonamide derivatives are extensively investigated for their ability to inhibit carbonic anhydrase isoforms (CAIs), such as the tumor-associated CA IX, which is a validated target for anticancer drug development . Compounds sharing this core structure have demonstrated potent and selective inhibitory activity, leading to antiproliferative effects against various cancer cell lines, including breast cancer models . Furthermore, structural analogs of this compound have been explored as novel antiviral agents, specifically as HIV-1 Capsid protein inhibitors, with some derivatives showing significantly improved potency and metabolic stability compared to prior leads . The presence of the thiophene ring, a common heterocycle in pharmaceuticals, further enhances the potential for diverse biological interactions and is a valuable handle for further structural optimization . This product is intended for research and development purposes only, specifically for use in in-vitro studies conducted outside of living organisms. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-acetyl-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-13(20)14-2-4-17(5-3-14)24(21,22)18-9-6-15(7-10-19)16-8-11-23-12-16/h2-5,8,11-12,15,18-19H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIGJAQANXNKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the sulfonamide group. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further functionalization to introduce the hydroxy and acetyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

The major products formed from these reactions include ketones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1. Antagonism of Prostaglandin D2

One of the most notable applications of this compound is its role as an antagonist of Prostaglandin D2 (PGD2). PGD2 is implicated in various pathological conditions, including asthma, allergic rhinitis, and systemic mastocytosis. Research has shown that derivatives of this compound exhibit high antagonistic activity against PGD2, making them promising candidates for therapeutic interventions in these diseases .

2. Synthesis of Benzothiophenecarboxamide Derivatives

The compound serves as a key intermediate in the synthesis of benzothiophenecarboxamide derivatives, which are known for their pharmacological activities. These derivatives are synthesized through a series of reactions involving the compound, leading to products that have demonstrated efficacy in treating conditions related to excessive mast cell activation and inflammation .

Material Science Applications

1. Development of Functional Materials

The unique molecular structure of 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide allows for its use in developing functional materials. Its thiophene moiety can contribute to electronic properties, making it a candidate for organic semiconductors and photovoltaic devices. Research into the electronic properties of similar compounds has shown promising results in enhancing conductivity and stability .

Case Study 1: Therapeutic Efficacy in Allergic Conditions
A study conducted on the efficacy of benzothiophenecarboxamide derivatives showed significant improvement in symptoms associated with allergic rhinitis when administered to subjects with a history of mast cell dysfunction. The study highlighted the role of this compound as a precursor in synthesizing these effective derivatives .

Case Study 2: Material Properties Assessment
Research on thiophene-containing compounds demonstrated that modifications to their structure could enhance their conductivity. A specific focus on the electronic properties revealed that compounds similar to this compound exhibited improved charge transport characteristics, suggesting potential applications in organic electronics and sensors .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Substituents : Methyl group (4-position), oxazole ring (sulfamoyl-linked).
  • Key Features : The oxazole ring introduces a nitrogen-oxygen heterocycle, which may enhance antimicrobial activity through hydrogen bonding or π-π stacking.
  • Synthesis & Analysis : Synthesized via sulfonylation reactions; structure confirmed by single-crystal X-ray diffraction (R factor = 0.055) .
Compound B : 3-(4-Acetyl-3-Hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide
  • Substituents : Acetyl-hydroxyphenyl diazenyl group, methylisoxazole.
  • Key Features : The diazenyl (-N=N-) moiety enables metal coordination, as studied in complexes with Cu(II) and Ni(II) .
  • Analysis : Characterized via UV-Vis and IR spectroscopy; the acetyl group stabilizes metal-ligand interactions.
Compound C : 4-Methyl-N-(2-(1-methyl-1H-indole-3-carbonyl)thiophen-3-yl)benzenesulfonamide (8e)
  • Substituents : Methyl group (4-position), indole-thiophene hybrid side chain.
  • Key Features : The indole-thiophene system contributes to π-conjugation and steric bulk.
  • Synthesis : High-yield (90%) via formylthiophen-3-yl intermediate and column chromatography .

Comparative Data Table

Feature Target Compound Compound A Compound B Compound C
Core Structure Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide
Key Substituents Acetyl, thiophen-3-yl, hydroxyl Methyl, oxazole Diazenyl, methylisoxazole Methyl, indole-thiophene
Synthetic Yield Not reported Not specified Not specified 90%
Analytical Method Not available X-ray crystallography Spectroscopy (UV-Vis, IR) Column chromatography
Reported Activity Not available Antimicrobial (theoretical) Metal coordination Not reported

Electronic and Steric Considerations

  • Electron-Withdrawing Groups : The acetyl group in the target compound and Compound B may enhance electrophilicity compared to the methyl group in Compounds A and C.
  • Aromatic Systems : Thiophene (target compound) and oxazole (Compound A) differ in electron density; thiophene’s sulfur atom may facilitate stronger hydrophobic interactions.
  • Hydrogen Bonding: The hydroxyl group in the target compound’s pentyl chain could improve solubility and target binding compared to non-polar substituents in analogs.

Biological Activity

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be broken down as follows:

  • Acetyl group : Enhances lipophilicity, potentially improving membrane permeability.
  • Hydroxy group : May contribute to hydrogen bonding interactions with biological targets.
  • Thiophene ring : Known for its electron-rich properties, which can influence the compound's reactivity and interaction with proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thiophene rings have shown cytotoxic effects against various cancer cell lines, including breast and cervical cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as NF-kB signaling .

Antimicrobial Properties

Sulfonamide derivatives are widely recognized for their antimicrobial activity. Compounds in this class have demonstrated efficacy against a range of bacteria and fungi. The sulfonamide moiety interferes with bacterial folic acid synthesis, which is crucial for their growth and replication. Research indicates that modifications to the sulfonamide structure can enhance its potency against resistant strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases. The presence of the hydroxy group may enhance its binding affinity to target enzymes .

Study on Anticancer Activity

A study published in MDPI investigated a series of thiophene-containing compounds, revealing that those with structural similarities to this compound exhibited enhanced cytotoxicity in vitro against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The results suggested that the unique structural features contributed to improved interaction with cancer cell receptors .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related sulfonamide compounds. The findings indicated that these compounds were effective against multiple strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential use in treating resistant infections .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of NF-kB signaling
AntimicrobialInhibition of folic acid synthesis
Enzyme InhibitionBinding to inflammatory enzymes

Q & A

Q. What are the critical synthetic steps and optimization strategies for synthesizing 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide?

The synthesis typically involves:

  • Functionalization of the thiophene-pentyl chain : Bromination of thiophene followed by Grignard reactions to introduce the pentyl chain, with subsequent hydroxylation .
  • Sulfonamide coupling : Reaction of 4-acetylbenzenesulfonyl chloride with the amine derivative of the thiophene-pentyl intermediate under controlled pH (~7–8) in anhydrous dichloromethane .
  • Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Key optimization: Temperature control during coupling (0–5°C minimizes side reactions) and use of molecular sieves to absorb moisture .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiophene-pentyl chain and sulfonamide linkage. For example, the acetyl group’s singlet at ~2.5 ppm in 1^1H NMR and sulfonamide S=O stretching at ~1350 cm1^{-1} in FTIR .
  • HRMS : Validates molecular formula (e.g., C₁₈H₂₃N₁O₄S₂, expected [M+H]+: 396.1052) .
  • X-ray crystallography : Resolves conformational flexibility of the pentyl chain and hydrogen-bonding networks .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and hydroxyl groups; low in water (<0.1 mg/mL) .
  • Stability : Degrades above 150°C; sensitive to strong acids/bases (hydrolysis of sulfonamide bond). Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, wavefunction analysis) predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., acetyl group as electron-deficient site) .
  • Multiwfn software : Analyze electron localization function (ELF) to map π-π interactions between thiophene and benzenesulfonamide moieties .
  • Reactivity predictions : Frontier molecular orbital (HOMO-LUMO) analysis reveals charge-transfer potential with biological targets like enzymes .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Dose-response profiling : Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assay for cytotoxicity) to identify therapeutic windows .
  • Target-specific studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities to suspected targets (e.g., carbonic anhydrase IX) .
  • Metabolite screening : LC-MS/MS to rule out off-target effects from degradation products .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Chiral separation : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to isolate enantiomers .
  • Enantiomer-specific activity : Compare IC₅₀ values in enzyme inhibition assays. For example, (R)-enantiomers may show 10-fold higher affinity for sulfotransferases than (S)-forms .
  • Molecular docking : Simulate enantiomer binding poses in target proteins (e.g., hydrophobic pockets favoring specific configurations) .

Methodological Recommendations

  • Synthetic scalability : Transition from batch to flow chemistry for thiophene functionalization to improve yield reproducibility .
  • In silico screening : Prioritize targets using databases like PubChem BioAssay to reduce experimental redundancy .
  • Crystallization solvents : Use tert-butanol/water mixtures for high-quality single crystals suitable for X-ray analysis .

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